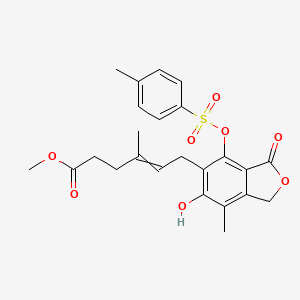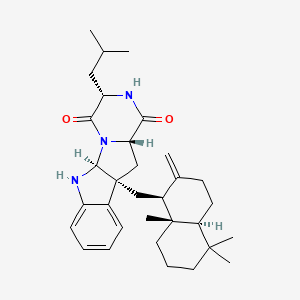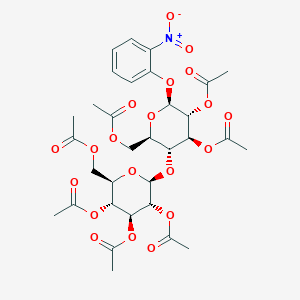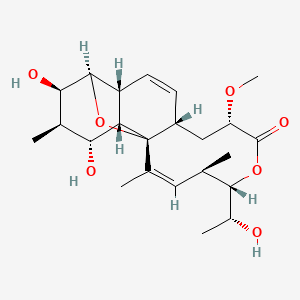
Methyl 6'-Desmethyl-4'-tosylmycophenolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to Methyl 6'-Desmethyl-4'-tosylmycophenolate often involves complex annulation reactions. For example, a [4 + 2] annulation process using ethyl 2-methyl-2,3-butadienoate and N-tosylimines in the presence of an organic phosphine catalyst leads to the formation of highly functionalized tetrahydropyridines with excellent yields and complete regioselectivity, which could be analogous to the synthesis pathways of Methyl 6'-Desmethyl-4'-tosylmycophenolate (Zhu, Lan, & Kwon, 2003).
Molecular Structure Analysis
The molecular structure of compounds like Methyl 6'-Desmethyl-4'-tosylmycophenolate can be extensively analyzed through spectroscopic methods and X-ray diffraction techniques. These analyses reveal intricate details about the molecular conformation, hydrogen bonding, and intermolecular interactions, providing insights into the compound's stability and reactivity (Demircioğlu, Kaştaş, Kaştaş, & Frank, 2019).
Chemical Reactions and Properties
The chemical reactivity and properties of Methyl 6'-Desmethyl-4'-tosylmycophenolate can be influenced by its functional groups and molecular structure. For instance, the presence of tosyl groups can facilitate various chemical transformations, including oxidative migration of alkyl groups and elimination reactions, leading to the formation of new compounds with distinct properties and potential applications (Baksi, Acharyya, Basuli, Peng, Lee, Nethaji, & Bhattacharya, 2007).
Applications De Recherche Scientifique
Fluorescent Chemosensors
Fluorescent chemosensors based on specific molecular frameworks, like 4-Methyl-2,6-diformylphenol (DFP), demonstrate the capacity for the detection of various analytes, including metal ions, anions, and neutral molecules. The high selectivity and sensitivity documented for DFP-based chemosensors suggest potential areas where derivatives of mycophenolate, including Methyl 6'-Desmethyl-4'-tosylmycophenolate, could be applied in the development of new chemosensors, given their structural modification capabilities to enhance selectivity and sensitivity for specific analytes (Roy, 2021).
Extraction Techniques for Bioactive Compounds
Research on deep eutectic systems (DESs) as green alternatives for the extraction of bioactive compounds from natural sources highlights the importance of molecular structure in the effectiveness of such techniques. The impact of hydrogen bond donors on the extraction efficiency indicates that molecular modifications, such as those in Methyl 6'-Desmethyl-4'-tosylmycophenolate, could influence the extraction of phenolic compounds and other bioactives, providing a pathway for its application in natural product extraction (Rente, Paiva, & Duarte, 2021).
Antibiotic Resistance Mechanisms
The application of MALDI-TOF Mass Spectrometry in detecting antibiotic resistance mechanisms underscores the growing importance of analytical techniques in understanding and combating antibiotic resistance. Given the structural and chemical versatility of compounds like Methyl 6'-Desmethyl-4'-tosylmycophenolate, there is potential for such molecules to serve as markers or mediators in novel diagnostic approaches aimed at rapid identification of resistance patterns (Hrabák, Chudáčková, & Walková, 2013).
Environmental and Food Science
In the context of environmental and food science, the study of compounds like Methylglyoxal highlights the intricate balance between beneficial and harmful effects of reactive carbonyl compounds in foods. The interactions of such compounds with dietary ingredients and their mitigation strategies suggest a research avenue for Methyl 6'-Desmethyl-4'-tosylmycophenolate in understanding its behavior in complex matrices and its potential as a modifier or target for reducing negative impacts while enhancing positive effects in food and environmental applications (Zheng et al., 2020).
Orientations Futures
Propriétés
IUPAC Name |
methyl 6-[6-hydroxy-7-methyl-4-(4-methylphenyl)sulfonyloxy-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O8S/c1-14-5-9-17(10-6-14)33(28,29)32-23-18(11-7-15(2)8-12-20(25)30-4)22(26)16(3)19-13-31-24(27)21(19)23/h5-7,9-10,26H,8,11-13H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUPZJOYMPITMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C3C(=C(C(=C2CC=C(C)CCC(=O)OC)O)C)COC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O8S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 6-[6-hydroxy-7-methyl-4-(4-methylphenyl)sulfonyloxy-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,6-Dichloro-1-(2,3,5-tri-O-acetyl-beta-L-ribofuranosyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B1140480.png)
![Ethyl2-azabicyclo[3,3,1]octanyl-3-formicacid](/img/structure/B1140481.png)








